molecular formula C9H7F3O3 B182687 [3-(Trifluoromethyl)phenoxy]acetic acid CAS No. 349-82-6

[3-(Trifluoromethyl)phenoxy]acetic acid

Cat. No. B182687
CAS RN: 349-82-6
M. Wt: 220.14 g/mol
InChI Key: KTTDWGZRVMNQNZ-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)phenoxy]acetic acid (TFPA) is an organic compound with a molecular formula of C7H5F3O3. It is a colorless, water-soluble solid that is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of fluorinated compounds, such as trifluoromethyl-substituted alcohols, carboxylic acids, and other compounds. TFPA is a versatile reagent that has a wide range of applications in organic synthesis, including the synthesis of fluorinated compounds, fluorinated polymers, and fluorinated surfactants.

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group in compounds like [3-(Trifluoromethyl)phenoxy]acetic acid is known for enhancing the pharmacological properties of drugs. This group can improve the metabolic stability and bioavailability of pharmaceuticals . For instance, drugs containing the trifluoromethyl group have been used in the treatment of various diseases, including cancer, due to their ability to interact with biological systems effectively.

properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)6-2-1-3-7(4-6)15-5-8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTDWGZRVMNQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365837
Record name [3-(trifluoromethyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Trifluoromethyl)phenoxy]acetic acid

CAS RN

349-82-6
Record name [3-(trifluoromethyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(trifluoromethyl)phenoxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of (3-trifluoromethyl-phenoxy)-acetic acid methyl ester (7.220 g; 30.832 mmol) in MeOH (100 ml) was treated with aq. 1N NaOH (46.3 ml; 1.5 eq.), and the resulting mixture was further stirred at rt for 20 min. MeOH was then removed under reduced pressure, water (100 ml) was added followed by aq. 1N HCl (75 ml). Filtration of the precipitated solid, and drying under HV afforded (3-trifluoromethyl-phenoxy)-acetic acid as a colorless solid (6.020 g; 89%). LC-MS: tR=0.85 min.; [M+H]+: no ionisation.
Quantity
7.22 g
Type
reactant
Reaction Step One
Name
Quantity
46.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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